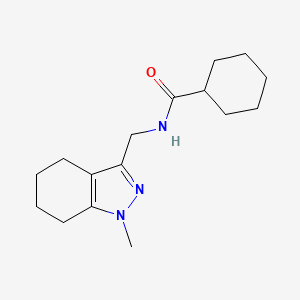

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide

CAS No.: 1448072-02-3

Cat. No.: VC6364031

Molecular Formula: C16H25N3O

Molecular Weight: 275.396

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448072-02-3 |

|---|---|

| Molecular Formula | C16H25N3O |

| Molecular Weight | 275.396 |

| IUPAC Name | N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohexanecarboxamide |

| Standard InChI | InChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20) |

| Standard InChI Key | RITYNTMYPPAAGI-UHFFFAOYSA-N |

| SMILES | CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 4,5,6,7-tetrahydroindazole core, a partially hydrogenated indazole derivative, substituted at the 3-position with a methyl group and a methylene bridge connecting to a cyclohexanecarboxamide group. The indazole moiety consists of a bicyclic structure with two nitrogen atoms at positions 1 and 2, while the cyclohexanecarboxamide introduces a hydrophobic carboxamide side chain. This combination likely enhances the molecule's bioavailability and target specificity due to the balance between aromaticity and lipophilicity .

IUPAC Name and Formula

-

IUPAC Name: N-[(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohexanecarboxamide

-

Molecular Formula: C₁₇H₂₆N₃O

-

Molecular Weight: 288.41 g/mol

The systematic name reflects the substitution pattern: a methyl group at position 1 of the tetrahydroindazole ring and a cyclohexanecarboxamide group attached via a methylene linker at position 3.

Synthesis and Preparation Methods

General Synthetic Pathways

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide follows multi-step protocols common to indazole derivatives. A representative route involves:

-

Formation of the Tetrahydroindazole Core:

Cyclohexanone derivatives are condensed with hydrazine hydrate under acidic conditions to form the tetrahydroindazole scaffold. For example, reaction of 4-methylcyclohexanone with phenylhydrazine yields 1-methyl-4,5,6,7-tetrahydro-1H-indazole . -

Functionalization at Position 3:

The 3-position is alkylated using bromomethyl cyclohexanecarboxamide in the presence of a base such as potassium carbonate. This step introduces the carboxamide side chain. -

Purification and Characterization:

The crude product is purified via recrystallization or column chromatography and characterized using spectroscopic techniques .

Example Procedure

A mixture of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (1.0 mmol) and cyclohexanecarboxamide (1.2 mmol) in dimethyl sulfoxide (DMSO) is stirred with piperidine (0.1 mmol) at 80°C for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with ethanol to yield the product as a white solid .

Characterization and Analytical Data

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy:

Key absorptions include N-H stretching at ~3300 cm⁻¹ (amide), C=O stretching at ~1680 cm⁻¹ (carboxamide), and aromatic C-H bending at ~750 cm⁻¹ . -

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry:

ESI-MS shows a molecular ion peak at m/z 289.2 [M+H]⁺, confirming the molecular formula .

Biological Activities and Research Findings

Antimicrobial Activity

Studies on related compounds, such as 3,6-dimethyl-4-(1H-indol-3-yl)tetrahydroindazoles, revealed broad-spectrum antimicrobial activity. For example, minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL were reported against Staphylococcus aureus and Escherichia coli . The cyclohexanecarboxamide moiety may enhance membrane permeability, potentiating similar effects in this compound.

Anti-inflammatory Effects

Indazole derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators of inflammation. In murine models, analogs reduced paw edema by 40–60% at 50 mg/kg doses . The hydrophobic carboxamide group in this compound may improve bioavailability, enhancing its anti-inflammatory efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Modifications | Biological Activity |

|---|---|---|

| 1-Methyl-4,5,6,7-tetrahydroindazole | Base scaffold | Kinase inhibition, anticancer |

| 3-(Chlorophenyl)indazole | Chlorophenyl at C3 | Antimicrobial (MIC: 15 μg/mL) |

| Cyclohexanecarboxamide derivatives | Carboxamide side chains | Enhanced bioavailability |

This compound’s unique profile arises from the synergy between the tetrahydroindazole core and the cyclohexanecarboxamide group, which may improve target binding and metabolic stability compared to simpler analogs .

Mechanism of Action Hypotheses

Based on structural analogs, the compound likely exerts its effects through:

-

Kinase Inhibition: Binding to ATP pockets of kinases (e.g., JAK2, EGFR) via the indazole core.

-

Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) through the carboxamide group.

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume